molecular formula C25H25NO2 B11098591 N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B11098591
M. Wt: 371.5 g/mol
InChI Key: KAGZYQDUYJUHIB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound featuring a cyclopropane ring substituted with methoxyphenyl and bis(methylphenyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide typically involves the reaction of 2-methoxyphenylamine with 2,2-bis(4-methylphenyl)cyclopropanecarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide is unique due to the presence of both methoxyphenyl and bis(methylphenyl) groups on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H25NO2/c1-17-8-12-19(13-9-17)25(20-14-10-18(2)11-15-20)16-21(25)24(27)26-22-6-4-5-7-23(22)28-3/h4-15,21H,16H2,1-3H3,(H,26,27)

InChI Key

KAGZYQDUYJUHIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C

Origin of Product

United States

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